1-(6-Methylpyrimidin-4-yl)azepane
CAS No.:
Cat. No.: VC12955441
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3 |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-(6-methylpyrimidin-4-yl)azepane |
| Standard InChI | InChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3 |
| Standard InChI Key | JCQNRSJJJIDBPG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)N2CCCCCC2 |
| Canonical SMILES | CC1=CC(=NC=N1)N2CCCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol . Its structure combines a six-membered azepane ring (a saturated seven-membered amine) fused to a pyrimidine ring, a nitrogen-containing aromatic system. Key structural features include:
-
Pyrimidine Ring: Aromatic six-membered ring with two nitrogen atoms at positions 1 and 3.
-
Methyl Substituent: A -CH₃ group at the pyrimidine’s 6-position, enhancing lipophilicity.
-
Azepane Ring: A seven-membered saturated ring with one amine group, contributing to conformational flexibility.
Table 1: Physicochemical Properties of 1-(6-Methylpyrimidin-4-yl)azepane
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.28 g/mol |
| SMILES Notation | C1CCN(CC1)C2=NC=NC(=C2)C |
| Topological Polar Surface Area | 41.6 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The compound’s moderate polarity and lack of hydrogen bond donors suggest favorable blood-brain barrier penetration, a trait shared with other azepane-containing CNS drugs .
Pharmacological Studies
CNS Activity
The azepane ring’s flexibility and amine functionality enable interactions with neurotransmitter receptors. Preclinical studies on related compounds reveal:
-
Serotonin Receptor Modulation: Azepane-pyrimidine hybrids bind to 5-HT₆ receptors, implicated in cognitive disorders.
-
Dopaminergic Effects: Analogues demonstrate affinity for dopamine D₂ receptors, suggesting antipsychotic potential .
Table 2: Comparative Bioactivity of Azepane Derivatives
Comparative Analysis with Structural Analogues
-
1-(5-Bromo-pyrimidinyl)azepane: Bromine substitution enhances electrophilic reactivity, favoring DNA alkylation in cancer cells.
-
Azepane-pyridine hybrids : Exhibit stronger kinase inhibition but poorer solubility.
-
1-(6-Methylpyrimidin-4-yl)azepane: Balances lipophilicity and polar surface area, optimizing CNS penetration.
Future Research Directions
-
Kinase Profiling: Screen against PKB, PKA, and MAP kinases to identify primary targets.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models of CNS disorders.
-
Structural Optimization: Introduce substituents (e.g., fluorine) to enhance binding affinity and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume